![molecular formula C11H15NO5 B7579086 3-[(2,5-Dimethylfuran-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579086.png)
3-[(2,5-Dimethylfuran-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,5-Dimethylfuran-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid, also known as DFHDA, is a chemical compound that has been synthesized for various research applications. This compound has gained attention for its potential use as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. In
Mécanisme D'action
3-[(2,5-Dimethylfuran-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid is able to detect ROS through its reaction with hydrogen peroxide (H2O2), a type of ROS. The reaction between this compound and H2O2 results in the formation of a fluorescent product, which emits a green fluorescence when excited with blue light. This allows researchers to visualize the distribution and levels of ROS in living cells.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects on living cells. It is a non-toxic compound that has been used in various research applications without any reported adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(2,5-Dimethylfuran-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid has several advantages for lab experiments. It is a non-toxic compound that can be used to detect ROS in living cells without causing any harm. It is also highly sensitive and specific for detecting H2O2, which is a major type of ROS. However, this compound has some limitations. It is not able to detect other types of ROS, such as superoxide and hydroxyl radicals. It also requires the use of fluorescence microscopy, which may not be available in all research settings.
Orientations Futures
3-[(2,5-Dimethylfuran-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid has potential for various future research applications. One direction is to develop new fluorescent probes that can detect other types of ROS. Another direction is to explore the use of this compound in animal models to investigate the role of ROS in disease development and progression. Additionally, this compound can be used in combination with other fluorescent probes to study the interactions between different types of ROS in living cells. Overall, this compound has great potential for advancing our understanding of ROS and their role in various diseases.
Méthodes De Synthèse
3-[(2,5-Dimethylfuran-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid can be synthesized through a multi-step process involving the reaction of 2,5-dimethylfuran-3-carboxylic acid with thionyl chloride, followed by the reaction with N,N-dimethylformamide dimethyl acetal and N-hydroxysuccinimide. The resulting intermediate is then reacted with 2-amino-2-hydroxymethyl-1,3-propanediol to yield this compound.
Applications De Recherche Scientifique
3-[(2,5-Dimethylfuran-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid has been used as a fluorescent probe for the detection of ROS in living cells. ROS are highly reactive molecules that can cause damage to DNA, proteins, and lipids, leading to various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. This compound is able to detect ROS by undergoing a reaction that results in the formation of a fluorescent product. This allows researchers to visualize the distribution and levels of ROS in living cells.
Propriétés
IUPAC Name |
3-[(2,5-dimethylfuran-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-6-4-8(7(2)17-6)9(13)12-5-11(3,16)10(14)15/h4,16H,5H2,1-3H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCECDDSQCVZHQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-Bromothiophene-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579010.png)
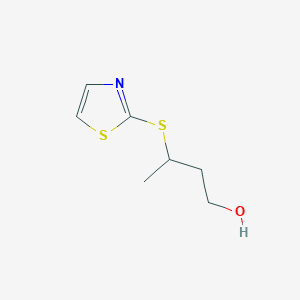
![3-[(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579035.png)
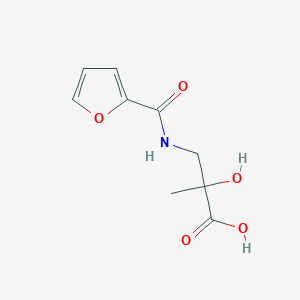
![(2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7579051.png)
![2-Hydroxy-2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid](/img/structure/B7579057.png)
![2-Hydroxy-2-methyl-3-[3-(thiophene-3-carbonylamino)propanoylamino]propanoic acid](/img/structure/B7579062.png)
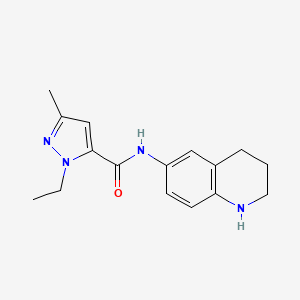
![2-Hydroxy-2-methyl-3-[[1-(2-methylpropyl)-5-oxopyrrolidine-3-carbonyl]amino]propanoic acid](/img/structure/B7579074.png)
![3-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579089.png)
![3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579094.png)
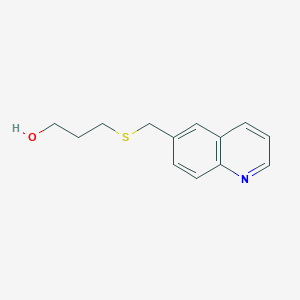
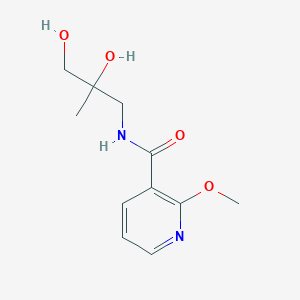
![3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol](/img/structure/B7579116.png)